4-(3-Bromophenyl)morpholine hydrochloride
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Overview
Description
4-(3-Bromophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO. It is a morpholine derivative where the morpholine ring is substituted with a 3-bromophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)morpholine hydrochloride typically involves the reaction of 3-bromophenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: Similar in structure but with the bromine atom at the 4-position.
4-(4-Bromobenzyl)morpholine: Contains a benzyl group instead of a phenyl group.
4-(3-Chlorophenyl)morpholine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-(3-Bromophenyl)morpholine hydrochloride is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-(3-bromophenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12;/h1-3,8H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJROQPDPXSCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197846-83-6 |
Source
|
Record name | Morpholine, 4-(3-bromophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197846-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromophenyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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